molecular formula C16H26N4O2 B2800678 1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2380095-80-5

1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2800678
CAS No.: 2380095-80-5
M. Wt: 306.41
InChI Key: UMISFJMPXVRBMR-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is notable for its unique structure, which includes a morpholine ring and a cyclobutyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. The morpholine and cyclobutyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as transition metals, and advanced techniques like microwave-assisted synthesis to accelerate reaction rates and improve efficiency. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: A simpler analog without the morpholine and cyclobutyl groups.

    1,3,5-trimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide: A related compound with a sulfamoylphenyl group instead of the morpholine and cyclobutyl groups.

Uniqueness

1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring with morpholine and cyclobutyl groups. This structural complexity enhances its potential for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-14(13(2)19(3)18-12)15(21)17-11-16(5-4-6-16)20-7-9-22-10-8-20/h4-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMISFJMPXVRBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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